Product packaging for Sodium permanganate monohydrate(Cat. No.:CAS No. 79048-36-5)

Sodium permanganate monohydrate

Cat. No.: B042308
CAS No.: 79048-36-5
M. Wt: 159.94 g/mol
InChI Key: DJKJCISMVZLEDS-UHFFFAOYSA-N
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Description

Sodium permanganate monohydrate (NaMnO₄·H₂O) is a highly versatile and powerful oxidizing agent prized in research and industrial chemistry for its superior solubility in water and organic solvents compared to its potassium analogue. This compound acts as a source of the permanganate ion (MnO₄⁻), a potent oxidizer that functions through electron-transfer processes, often leading to the cleavage of carbon-carbon double bonds to yield carbonyl compounds (diols, aldehydes, or carboxylic acids, depending on the reaction conditions). Its primary research applications include organic synthesis, where it is employed for the selective oxidation of alkenes, alcohols, and aromatic side chains, as well as in environmental chemistry for the degradation of organic pollutants and water treatment studies. The monohydrate form offers enhanced handling and dissolution properties, making it particularly valuable for preparing concentrated solutions for liquid-phase oxidations. Researchers utilize this compound in catalytic systems, electrochemistry, and as a staining agent in microscopy. Its strong, visible purple color also serves as a useful indicator in titrations. This high-purity reagent is essential for developing new synthetic methodologies and studying oxidation mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MnNaO5 B042308 Sodium permanganate monohydrate CAS No. 79048-36-5

Properties

IUPAC Name

sodium;permanganate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Mn.Na.H2O.4O/h;;1H2;;;;/q;+1;;;;;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKJCISMVZLEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][Mn](=O)(=O)=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2MnNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333685
Record name Sodium permanganate monohydrate
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Molecular Weight

159.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79048-36-5
Record name Sodium permanganate monohydrate
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Record name Sodium permanganate monohydrate
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Record name Permanganic acid (HMnO4), sodium salt, monohydrate
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Record name SODIUM PERMANGANATE MONOHYDRATE
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Advanced Synthetic Methodologies and Precursor Chemistry

Controlled Crystallization and Hydrate Formation Pathways

The crystallization of sodium permanganate (B83412) from aqueous solutions yields prismatic, purple-black, glistening crystals of the monohydrate, NaMnO₄·H₂O. wikipedia.orgmagnesiachemicals.com This is a distinguishing feature, as potassium permanganate does not form a hydrate. wikipedia.org The monohydrate is notably hygroscopic, readily absorbing atmospheric water. wikipedia.org

Influence of Aqueous Media on Monohydrate Solvate Formation

The formation of the stable monohydrate is intrinsically linked to the presence of an aqueous medium. Evaporation of aqueous solutions of sodium permanganate is the standard method to obtain the monohydrate crystals. wikipedia.orgmagnesiachemicals.com The high solubility of sodium permanganate in water, approximately 90 g/100 mL at ambient temperature, facilitates its handling in solution-based processes. wikipedia.orgnih.gov

The presence of certain ions and complexing agents in the aqueous medium can significantly influence the reaction pathways leading to permanganate formation, which in turn affects the crystallization environment. Studies on ozone-induced permanganate synthesis have shown that complexing agents such as polyphosphate, oxalate, sulfate (B86663), and bicarbonate can promote the formation of the permanganate ion in up to 100% yield, which is a precursor to crystallization. researchgate.net The pH of the solution is also a critical factor; for instance, a patented disproportionation reaction to form sodium permanganate specifies a final solution pH between 2 and 8. google.com

Elucidation of Crystallization Kinetics and Thermodynamics

Detailed, publicly available scientific literature specifically elucidating the crystallization kinetics (e.g., nucleation and growth rates) and thermodynamic parameters (e.g., enthalpy and entropy of crystallization) for sodium permanganate monohydrate is limited. While research exists on the crystallization kinetics of analogous compounds like manganese sulfate monohydrate wjygy.com.cn and the thermodynamics of various manganese oxides, pnas.org direct, empirically-derived data for NaMnO₄·H₂O is not prevalent in published research. Such data would be crucial for optimizing industrial crystallizer design and controlling crystal size distribution, purity, and morphology.

Electrochemical and Anodic Oxidation Routes

Electrochemical methods offer a direct and high-purity route to sodium permanganate, circumventing issues associated with unstable intermediates in traditional chemical pathways.

Anodic Oxidation of Manganese-Containing Precursors in Carbonate Solutions

A well-documented electrolytic method involves the anodic oxidation of ferromanganese in a sodium carbonate solution. zenodo.org In this process, bars of ferromanganese act as the anode, where manganese is oxidized directly to the heptavalent state, forming the permanganate ion (MnO₄⁻). zenodo.org This method is prized for its ability to produce chemically pure sodium permanganate directly, as the primary potential contaminant, carbonate, is consumed during the electrolysis. zenodo.org Research has identified optimal conditions for this process to enhance efficiency and product purity.

Table 1: Optimized Parameters for Electrochemical Synthesis of Sodium Permanganate zenodo.org
ParameterValueNotes
Anode MaterialFerromanganeseThe ratio of manganese to iron affects current efficiency.
Anolyte12% Sodium Carbonate SolutionConsidered the optimum concentration for best efficiencies and power expenditure.
Catholyte8% Sodium Hydroxide (B78521) Solution-
Temperature25°CTemperatures above 35-40°C lead to poor results and the formation of an insulating oxide layer on the anode.
Current Density10 amperes / dm²High current density was found to yield high efficiency.

Comparative Analysis with Conventional Permanganate Production Methods

The traditional method for producing potassium permanganate involves roasting manganese dioxide with potassium hydroxide to form potassium manganate (B1198562), which is then electrolytically oxidized. sciencemadness.org This route is not viable for sodium permanganate due to the instability of the sodium manganate (Na₂MnO₄) intermediate. sciencemadness.orgwikipedia.org Consequently, other chemical methods for NaMnO₄ production are considered "less direct."

The primary advantage of the anodic oxidation of ferromanganese is the high purity of the final product, which is free from contaminants like chlorides that can be introduced in other chemical routes. zenodo.org Conventional chemical methods, such as the reaction of manganese dioxide with sodium hypochlorite (B82951), often suffer from very low yields and produce a product mixed with significant amounts of sodium chloride. sciencemadness.orgsciencemadness.org While cost is a major factor in industrial production, the electrochemical route's ability to yield a pure product directly can offset purification costs associated with other methods. zenodo.org

Metathesis and Conversion Reactions

A variety of metathesis (double displacement) and conversion reactions have been developed to synthesize sodium permanganate, often starting from more readily available manganese compounds.

One prominent method is the disproportionation of sodium manganate . This two-step process, detailed in patent literature, first involves the creation of sodium manganate by roasting manganese dioxide with sodium hydroxide in the presence of air. The resulting sodium manganate is then dissolved in water and treated with an acid, such as sulfuric acid, causing it to disproportionate into sodium permanganate and manganese dioxide. google.comgoogle.com

Table 2: Reaction Parameters for Sodium Permanganate Synthesis via Disproportionation google.com
StepParameterValue/ConditionReactants
1. Manganate FormationTemperature400 - 500°CManganese Dioxide (MnO₂), Sodium Hydroxide (NaOH)
AtmosphereAir
Reactant Ratio (MnO₂:NaOH)1 : 0.7-0.9 (by weight)
2. DisproportionationDisproportionating AgentSulfuric Acid (H₂SO₄)Sodium Manganate (Na₂MnO₄), Sulfuric Acid, Water
SolventWater (1.5-2 times the weight of Na₂MnO₄)
Final pH2 - 8

Other notable methods include:

Strategies for Synthesis from Potassium Permanganate Derivatives (e.g., Hexafluorosilicate (B96646) Method)

A significant pathway for producing sodium permanganate involves the conversion of potassium permanganate. wikipedia.orgsodiumpermanganate.com One of the notable strategies in this category is the hexafluorosilicate method. This process utilizes potassium permanganate and sodium hexafluorosilicate (also known as sodium silicofluoride) as the primary raw materials. google.comnih.gov

The core of the method is a reaction in an aqueous solution where potassium permanganate and sodium silicofluoride are heated, typically between 70 and 95 °C, with an optimal range of 80 to 85 °C. google.com This reaction yields a crude solution of sodium permanganate. google.com The process is advantageous as it is a one-step reaction conducted under normal pressure, making the conditions relatively easy to control. google.com Furthermore, it avoids the use of chlorine oxidation, enhancing its safety and environmental profile by producing a product with low chloride content. google.com Following the reaction, the crude solution undergoes heating for concentration, followed by cooling and filtration to produce a concentrated sodium permanganate solution. google.com

A typical implementation of this method involves the following parameters:

ParameterValueUnit
Reactants Potassium Permanganate, Sodium Silicofluoride-
Potassium Permanganate to Sodium Silicofluoride Ratio 1.5-2.5 : 1by mass
Reaction Temperature 70 - 95°C
Optimal Reaction Temperature 80 - 85°C
Reaction Time 6 - 16hours
Water to Total Raw Material Ratio 3-6 : 1by mass
Final Product Concentration 40.0 - 40.5%
Data derived from a patented production method. google.com

Synthesis through Metathesis with Complex Metal Salts

Metathesis, or double displacement, reactions offer another route to obtaining sodium permanganate. This strategy is predicated on the high solubility of sodium permanganate in water, which is approximately 15 times greater than that of potassium permanganate. wikipedia.org The general principle involves reacting a soluble sodium salt with a permanganate salt of a different metal, where the other product of the reaction is an insoluble salt that precipitates out of the solution.

For instance, a substitution reaction between sodium sulfate and barium permanganate can yield sodium permanganate. sciencemadness.org In this reaction, barium sulfate, which is highly insoluble, precipitates, leaving the highly soluble sodium permanganate in the aqueous solution. The solution can then be separated from the precipitate and concentrated to obtain the product. A similar approach can be conceived using calcium permanganate. sciencemadness.org The success of this method hinges on the significant difference in solubility between the sodium permanganate product and the precipitated metal salt byproduct.

Sustainable and Waste-Derived Synthesis Approaches

Increasingly, research is focusing on developing more sustainable and economically viable methods for chemical production, including that of sodium permanganate. These approaches aim to utilize industrial waste products as raw materials and develop environmentally responsible process protocols.

Utilization of Manganese Dioxide-Rich Industrial Sludge as a Feedstock

A promising sustainable approach involves the use of industrial waste sludge, particularly from zinc oxide ore recovery plants, which contains significant quantities of manganese dioxide (MnO₂). researchgate.net A process has been developed to produce sodium permanganate from this MnO₂-rich sludge, turning a waste management problem into a valuable resource stream. researchgate.net

The process involves a complex set of operating conditions that have been optimized to maximize the yield of sodium permanganate. Key factors influencing the production efficiency include reaction temperature, stirring speed, reaction time, the concentration of the electrolysis spent solution (CSE), solid-to-liquid ratio, and oxygen pressure. researchgate.net Research has demonstrated that under optimized conditions, a production efficiency of over 70% for NaMnO₄ can be achieved from this industrial sludge. researchgate.net

The optimized conditions for this waste-to-value process are detailed below:

Operating FactorOptimized ValueUnit
Acid Concentration of Electrolysis Spent Solution (CSE) 80g/L
Reaction Temperature (TR) 100°C
Stirring Speed (S) 300rpm
Reaction Time (τ) 2.0h
MnO₂ Content in Sludge (WMnO₂) 8wt. %
Solid to Liquid Ratio (S/L) 1:2-
Additives Amount (WAdditives) 20wt. %
Oxygen Pressure (PO₂) 2.5atm
Data from a study on NaMnO₄ production from industrial sludge. researchgate.net

Development of Environmentally Responsible Protocols for Material Precursors

The development of "green" or environmentally sound protocols is critical for the sustainability of chemical manufacturing. instras.com For sodium permanganate, this extends to the synthesis of its precursors, such as manganese dioxide.

One approach involves the electrolytic oxidation of manganese dioxide to regenerate alkali metal permanganate. google.com This is particularly relevant for applications like etching printed circuit boards, where permanganate baths precipitate manganese dioxide. This method allows for the in-situ regeneration of the permanganate, reducing waste and the need for fresh raw materials. google.com The process uses a non-sacrificial anode in a dilute alkali metal hydroxide solution, with the manganese dioxide dispersed in the electrolyte. google.com

Another process improvement focuses on avoiding chlorine in the oxidation of sodium manganate. A method has been developed that uses sulfuric acid as a disproportionating agent for sodium manganate in an aqueous solution. google.com This reaction produces sodium permanganate, sodium sulfate, and manganese dioxide. The manganese dioxide can be filtered and recycled back into the initial stage of mixing with sodium hydroxide, and the process is described as having no environmental pollution. google.com

Furthermore, green chemistry principles are being applied to the synthesis of manganese oxide nanoparticles, which are precursors or related materials. jwent.net These methods utilize natural extracts, such as from Sapindus mukorossi (soapnut), in a simple, cost-effective, and eco-friendly sol-gel method at room temperature, avoiding harsh chemicals and high energy consumption. jwent.net Similarly, molten-salt synthesis (MSS) is being explored as a simple, green, and scalable method for producing complex metal oxide nanoparticles, which could be adapted for permanganate precursors. nih.govnih.gov These methodologies represent a shift towards more sustainable and responsible chemical production. instras.com

Elucidation of Molecular and Supramolecular Structure

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides critical insights into the molecular vibrations and electronic transitions within the compound.

Vibrational spectroscopy is essential for identifying the functional groups and understanding the symmetry of the permanganate (B83412) ion (MnO₄⁻) in the crystal lattice. The tetrahedral MnO₄⁻ ion possesses four fundamental vibrational modes. While all four modes are Raman active, only the two triply degenerated vibrations are typically IR active. researchgate.net However, in a solid-state crystal, the local symmetry can be lower than tetrahedral, leading to the appearance of normally "forbidden" bands. researchgate.net

The primary vibrational modes for the permanganate ion are:

ν₁(A₁): Symmetric stretching of the Mn-O bonds.

ν₂(E): Symmetric bending of the O-Mn-O angles.

ν₃(F₂): Antisymmetric stretching of the Mn-O bonds. researchgate.net

ν₄(F₂): Antisymmetric bending of the O-Mn-O angles.

In studies of related permanganate compounds, the antisymmetric stretching mode (νₐₛ(Mn-O)) presents as a strong band in the IR spectrum and a weak one in the Raman spectrum. researchgate.net Conversely, the symmetric stretching mode (νₛ(Mn-O)) is observed in the Raman spectrum. researchgate.net The presence of the water of hydration introduces additional vibrational modes, primarily in the O-H stretching region (around 3400 cm⁻¹) and H-O-H bending region (around 1600 cm⁻¹) of the IR spectrum.

Vibrational ModeDescriptionTypical Wavenumber (cm⁻¹)Activity
ν₁ (A₁) Symmetric Mn-O Stretch~840Raman
ν₂ (E) Symmetric O-Mn-O Bend~350Raman
ν₃ (F₂) ** Antisymmetric Mn-O Stretch~900IR, Raman
ν₄ (F₂) **Antisymmetric O-Mn-O Bend~400IR, Raman
- O-H Stretch (H₂O)~3400IR, Raman
- H-O-H Bend (H₂O)~1600IR, Raman

Note: The exact wavenumbers can vary based on the crystal lattice environment and measurement conditions.

UV-Visible spectroscopy is used to study the electronic transitions within the permanganate ion, which are responsible for its intense purple color. uobabylon.edu.iq The color arises from strong absorption in the visible region of the electromagnetic spectrum. uobabylon.edu.iq These absorptions are not due to d-d transitions within the manganese center (which are forbidden and would be very weak) but are instead attributed to ligand-to-metal charge-transfer (LMCT) transitions. researchgate.net

In this process, an electron is excited from a molecular orbital that is primarily ligand (oxygen) in character to one that is primarily metal (manganese) in character. The permanganate ion exhibits several such absorption bands in the UV-Vis spectrum. UV-Vis spectroscopy can also be a powerful quantitative tool, as the absorbance of a solution is directly proportional to its concentration, a principle described by the Beer-Lambert law. uobabylon.edu.iq

Transition TypeWavelength RegionDescription
Ligand-to-Metal Charge Transfer (LMCT) Visible (~450-600 nm)Responsible for the strong absorption and deep purple color.
Ligand-to-Metal Charge Transfer (LMCT) Ultraviolet (<400 nm)Higher energy charge-transfer bands.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SXRD) provides precise information on the internal lattice structure of a crystalline material. carleton.edu For sodium permanganate monohydrate, this technique can determine the exact atomic positions of sodium, manganese, and oxygen atoms, as well as the hydrogen atoms of the water molecule.

The resulting structural solution reveals critical data, including:

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: The specific distances between bonded atoms (e.g., Mn-O) and the angles they form (e.g., O-Mn-O). carleton.edu

In related hydrated permanganate salt studies, SXRD has been successfully used to elucidate the complete crystal structure. mdpi.com

Information Obtained from SXRDSignificance for NaMnO₄·H₂O
Atomic Coordinates Defines the precise location of each atom in the unit cell.
Unit Cell Parameters Characterizes the fundamental repeating block of the crystal.
Bond Lengths & Angles Confirms the tetrahedral geometry of the MnO₄⁻ ion and the coordination of the Na⁺ ion.
Hydrogen Bond Network Elucidates the role of the water molecule in linking the ionic components.

Powder X-ray Diffraction (PXRD) is a complementary technique used on polycrystalline (powder) samples. Its primary applications are for phase identification and the refinement of lattice parameters. mdpi.com A PXRD experiment generates a diffractogram, which is a unique "fingerprint" of the crystalline phase. This experimental pattern can be compared to standard patterns from databases to confirm the identity and purity of a synthesized batch of this compound. mdpi.comunt.edu

Furthermore, the data from PXRD can be used to refine the unit cell parameters determined from SXRD. For related permanganate monohydrate compounds, it has been shown that the powder pattern calculated from SXRD measurement data fits the experimentally measured PXRD pattern, confirming the bulk sample corresponds to the single crystal structure. mdpi.com

Thermal Decomposition and Hydration Dynamics

This compound is known to be hygroscopic, meaning it can absorb additional water from the atmosphere. wikipedia.org Its thermal behavior is characterized by distinct stages. Upon heating, the compound first undergoes dehydration, losing its water of crystallization. In studies of analogous hydrated permanganate complexes, this dehydration can occur at relatively mild temperatures, such as 100 °C, and may result in a phase change of the material. mdpi.com

Following the loss of water, the resulting anhydrous sodium permanganate is stable to a certain point. At higher temperatures, it undergoes decomposition. scribd.com The decomposition of the permanganate ion typically yields manganese dioxide (MnO₂), an alkali metal manganate (B1198562), and oxygen gas, similar to the decomposition of potassium permanganate. sodiumpermanganate.com When heated to decomposition, it can emit toxic fumes and metallic oxides. chemicalbook.comscbt.com

Thermogravimetric Analysis (TGA) of Dehydration Processes and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrated crystalline compounds like this compound (NaMnO₄·H₂O), TGA is instrumental in determining the temperatures at which dehydration and subsequent decomposition occur, as well as the stoichiometry of these processes.

In a typical TGA experiment for NaMnO₄·H₂O, a small sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously recorded. The resulting plot of mass versus temperature, known as a thermogram, reveals distinct steps corresponding to mass loss events.

The thermal decomposition of this compound is expected to occur in two primary stages:

Dehydration: The initial mass loss corresponds to the removal of the water of hydration. This process breaks the hydrogen bonds connecting the water molecule to the permanganate anions and its coordination to the sodium ion. The theoretical mass percentage of water in NaMnO₄·H₂O is approximately 11.26%. The TGA curve would show a distinct step in the region where this water is driven off.

Decomposition: Following dehydration, the anhydrous sodium permanganate (NaMnO₄) becomes unstable at higher temperatures. It decomposes, typically yielding sodium manganate (Na₂MnO₄), manganese dioxide (MnO₂), and evolving oxygen gas. sodiumpermanganate.com A material safety data sheet for this compound indicates that decomposition begins at 170°C. coleparmer.com The evolution of oxygen results in a significant mass loss, which can be quantified from the thermogram to elucidate the decomposition pathway. Studies on analogous compounds like potassium permanganate (KMnO₄) show this decomposition occurs between 200°C and 300°C. researchgate.net

A hypothetical TGA data table illustrating the expected thermal events for this compound is presented below.

Table 1: Hypothetical TGA Data for the Thermal Decomposition of this compound
Temperature Range (°C)ProcessExpected Mass Loss (%)Resulting Solid Products
~100 - 160Dehydration (Loss of H₂O)~11.3%NaMnO₄
> 170Decomposition (Loss of O₂)Variable, depends on final productsNa₂MnO₄, MnO₂

Solid-Phase Transformations and Intermediate Formation upon Isothermal Heating

Isothermal heating involves maintaining a sample at a constant, elevated temperature for a period of time to study the kinetics and mechanism of solid-phase transformations. For this compound, this technique can provide insights into the structural changes and chemical intermediates that form during its thermal decomposition.

When NaMnO₄·H₂O is heated isothermally at a temperature below its main decomposition point but sufficient to initiate dehydration, the transformation from the monohydrate to the anhydrous form can be monitored. Following this, heating at a higher, constant temperature (e.g., just above 170°C) allows for the study of the decomposition of the anhydrous intermediate.

The transformation process is expected to follow a pathway analogous to other alkali metal permanganates. researchgate.net The primary reaction upon decomposition is the reduction of the manganese(VII) center. The proposed transformation can be represented as:

Dehydration: NaMnO₄·H₂O(s) → NaMnO₄(s) + H₂O(g)

Decomposition: The anhydrous sodium permanganate then decomposes. A likely reaction, similar to that of KMnO₄, would be: 10NaMnO₄(s) → aNa₂MnO₄(s) + bMnO₂(s) + cO₂(g)

The coefficients a, b, and c would depend on the specific reaction conditions. The products, sodium manganate and manganese dioxide, represent different oxidation states of manganese (VI and IV, respectively), indicating a complex redox process. Techniques such as X-ray diffraction (XRD) and spectroscopic analysis would be used to identify the crystalline phases of the intermediates and final products formed during the isothermal heating process.

Computational Chemistry and Structural Predictions

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequency Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. For this compound, DFT calculations can provide deep insights into the nature of the chemical bonding, electron distribution, and vibrational modes of the permanganate ion (MnO₄⁻) within the crystal lattice.

DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for complex systems. By solving the Kohn-Sham equations, one can obtain the ground-state energy, electron density, and molecular orbitals of the system.

Electronic Structure: DFT can be used to calculate the molecular orbital (MO) diagram for the permanganate anion. These calculations reveal that the characteristic purple color of permanganate salts arises from a ligand-to-metal charge transfer (LMCT) band in the visible region of the electromagnetic spectrum. The highest occupied molecular orbitals (HOMO) are primarily located on the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMO) are centered on the manganese atom.

Vibrational Frequencies: DFT can also predict the vibrational frequencies corresponding to the normal modes of the MnO₄⁻ tetrahedron. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. The primary vibrational modes for the tetrahedral MnO₄⁻ ion include symmetric and asymmetric stretching and bending modes.

Table 2: Predicted Vibrational Modes for the Permanganate Ion (MnO₄⁻) using DFT
ModeSymmetryDescriptionTypical Calculated Frequency Range (cm⁻¹)
ν₁A₁Symmetric Stretch~840 - 850
ν₂ESymmetric Bend~350 - 360
ν₃T₂Asymmetric Stretch~900 - 910
ν₄T₂Asymmetric Bend~395 - 405

Molecular Dynamics Simulations for Hydration Sphere and Crystal Lattice Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can model the dynamic interactions within the crystal lattice, particularly the role of the water molecule.

In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion. The forces between atoms are calculated using a force field, which is a set of potential energy functions. By integrating the equations of motion, the trajectory of every atom in the system can be tracked over time.

Hydration Sphere: While in the solid state the water molecule is fixed in the crystal lattice, MD simulations can be used to study the permanganate ion in an aqueous solution to understand its hydration sphere. Such simulations have shown that the permanganate ion interacts with surrounding water molecules primarily through hydrogen bonds between the permanganate's oxygen atoms and the hydrogen atoms of water. researchgate.net

Crystal Lattice Interactions: Within the solid NaMnO₄·H₂O crystal, MD simulations can be used to explore the stability of the crystal lattice, the dynamics of the water molecule at different temperatures, and the nature of the interactions between the Na⁺ ion, the MnO₄⁻ anion, and the H₂O molecule. These simulations can provide insights into the initial steps of the dehydration process by modeling the increased vibrational motion of the water molecule as the temperature rises, eventually leading to the breaking of its bonds within the lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions and Hydrogen Bonding Networks

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgrsc.org By partitioning the crystal's electron density into molecular regions, it provides a graphical representation of how neighboring molecules interact. For this compound, this analysis is particularly useful for understanding the hydrogen bonding network established by the water molecule.

The Hirshfeld surface of a molecule is defined as the region where the contribution of that molecule to the total electron density is greater than or equal to the contribution from all other molecules. This surface can be color-coded to map various properties, most commonly dnorm, which is a normalized contact distance.

dnorm Surface: The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii (indicating close interactions like hydrogen bonds) and positive for longer contacts. On a dnorm map, strong hydrogen bonds appear as distinct red regions.

2D Fingerprint Plots: The information from the 3D Hirshfeld surface can be summarized in a 2D histogram called a fingerprint plot. mdpi.com This plot graphs the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). Different types of intermolecular interactions have characteristic shapes in the fingerprint plot, allowing for their quantitative assessment. For NaMnO₄·H₂O, the plot would be expected to show sharp spikes characteristic of the strong O···H hydrogen bonds between the water molecule and the oxygen atoms of the permanganate anions.

Table 3: Interpretation of Hirshfeld Surface Features for NaMnO₄·H₂O
FeatureDescriptionInterpretation in NaMnO₄·H₂O Crystal
Red spots on dnorm surfaceRegions where intermolecular contacts are shorter than van der Waals radii.Indicates strong hydrogen bonds between the water molecule (donor) and permanganate oxygen atoms (acceptors).
Blue spots on dnorm surfaceRegions where intermolecular contacts are longer than van der Waals radii.Represents areas with weaker or no direct interactions.
Sharp spikes in fingerprint plotCharacteristic of strong, directional interactions like hydrogen bonds.Quantifies the contribution of O-H···O hydrogen bonds to the overall crystal packing.

Mechanistic Investigations of Redox Reactions and Catalysis

Fundamental Principles of Permanganate (B83412) Oxidation

The oxidative behavior of the permanganate ion (MnO₄⁻) is governed by a set of fundamental principles that dictate the pathways, kinetics, and selectivity of its reactions.

The oxidation process by permanganate can proceed through different electron transfer pathways. Studies have shown that both one-electron and two-electron transfer pathways can be involved, depending on the substrate and reaction conditions. For instance, in the oxidation of certain organic contaminants, graphite (B72142) can mediate a direct one-electron transfer from the organic molecule to the permanganate ion. nih.gov

Kinetic studies on the oxidation of various organic compounds have provided insights into the reaction mechanisms. For example, the oxidation of mandelic acid shows a significant primary kinetic deuterium (B1214612) isotope effect, indicating that hydride transfer is the rate-limiting step. researchgate.net The reaction between permanganate and certain toxic dyes has been observed to follow an inverted S-shape in pseudo-first-order plots, suggesting a complex mechanism involving intermediate formation. nih.gov

Reactant SystemObserved KineticsKey Mechanistic Insight
Permanganate-Graphite-SulfamethoxazoleOne-electron transfer pathwayGraphite mediates direct electron transfer from the organic compound to permanganate. nih.gov
Permanganate-AnilinesPseudo-first-order, autocatalysisFormation of complexes with in situ generated MnO₂ enhances the reaction rate. nih.gov
Permanganate-AlkenesFirst-order in both reactantsFormation of an intermediate charge-dipole complex precedes the transition state. nih.govresearchgate.net
Permanganate-Mandelic AcidPrimary kinetic deuterium isotope effectRate-limiting hydride transfer. researchgate.net

The pH of the reaction medium profoundly impacts the oxidation potential and selectivity of permanganate. Permanganate oxidation is effective across a broad pH range, from approximately 3.5 to 12. tpsgc-pwgsc.gc.ca However, the specific reaction pathways and the stability of intermediate manganese species are highly pH-dependent. tpsgc-pwgsc.gc.capnnl.gov

In acidic solutions, permanganate is a very strong oxidizing agent. In strongly alkaline conditions (pH > 12), the manganate (B1198562) ion (MnO₄²⁻) becomes a significant species. pnnl.gov The pH also affects the speciation of the substrate, which in turn influences the reaction rate. For example, the oxidation rate of anilines by permanganate shows a "parabola-like" dependence on pH, with the maximum rate occurring near the pKa of the anilines. nih.govresearchgate.net Similarly, the degradation of phenolic contaminants by permanganate can exhibit different kinetic trends depending on the pH, with auto-acceleration observed at acidic pH and a linear trend at neutral to alkaline pH. acs.org

The solvent environment also plays a crucial role. Reaction field calculations have indicated that in a medium with a high dielectric constant, the formation of a charge-dipole complex in alkene oxidation is less favorable, leading to a smaller range of activation energies. nih.gov The use of phase-transfer catalysts, such as tetraalkylammonium ions, allows permanganate reactions to be carried out in two-phase systems, which can significantly alter the reaction kinetics and outcomes. nitrkl.ac.in

ConditionEffect on Permanganate Oxidation
pH Influences the oxidation potential, reaction pathways, and stability of manganese intermediates. tpsgc-pwgsc.gc.capnnl.gov
Acidic pH (e.g., 3.0-6.0)Can lead to autoaccelerating oxidation of phenolic contaminants due to the role of MnO₂ colloids. acs.org
Neutral to Alkaline pH (e.g., 7.0-9.0)May result in a linear kinetic trend for the oxidation of some phenolic compounds. acs.org
Alkaline pH (>12)Promotes the formation and stability of the manganate (Mn(VI)) ion. pnnl.gov
Solvent Affects the stability of reactants and intermediates, and can alter reaction kinetics.
High Dielectric ConstantCan diminish the formation of intermediate charge-dipole complexes in alkene oxidation. nih.gov
Two-Phase Systems (with phase-transfer catalyst)Enables reactions with substrates that are insoluble in the primary solvent, affecting reaction rates. nitrkl.ac.in

Manganese(VI) (Manganate, MnO₄²⁻): This species is green and is more stable in strongly alkaline solutions (pH > 12). pnnl.gov In acidic or neutral solutions, it tends to disproportionate into Mn(VII) and Mn(IV). pnnl.gov

Manganese(V) (Hypomanganate): This is a short-lived, often blue-colored, intermediate. researchgate.netpnnl.gov Its involvement is frequently postulated in permanganate oxidations, though it is generally unstable and difficult to detect, especially in neutral or acidic solutions. researchgate.net

Manganese(III): This species can exist in solution, particularly when stabilized by ligands. researchgate.net It has been recognized as a significant, albeit often poorly understood, intermediate in permanganate redox chemistry. researchgate.netacs.org

The relative contributions of these intermediates can vary. For example, in the oxidation of mandelic acid, the ratio of products formed provides a basis for understanding the fate of the Mn(V) intermediate. researchgate.net In some systems, Mn(III) has been identified as a key reactive species responsible for the oxidation of organic contaminants. acs.orgresearchgate.net

Manganese IntermediateOxidation StateTypical ColorStability and Reactivity
Manganate+6GreenStable in strongly alkaline solutions (pH > 12); disproportionates in acidic/neutral media. pnnl.gov
Hypomanganate+5BlueShort-lived intermediate, more stable in concentrated alkali. researchgate.netpnnl.gov
Manganese Dioxide+4Brown/Black PrecipitateCommon end product of permanganate reduction; can be catalytically active. pnnl.govacs.org
Mn(III)+3Red/Brown (can be colorless in complexes)Can be a significant oxidant, especially when stabilized by ligands. researchgate.netacs.org

Catalytic Applications in Organic Synthesis

The strong oxidizing power of the permanganate ion is harnessed in organic synthesis for the transformation of various functional groups.

Sodium permanganate is a versatile oxidant for a range of functional groups. The outcome of the oxidation often depends on the reaction conditions, such as temperature and pH, as well as the structure of the substrate.

Alcohols: Primary alcohols can be oxidized to carboxylic acids. youtube.com Secondary alcohols are typically oxidized to ketones. youtube.comresearchgate.net The selective oxidation of alcohols to aldehydes can be challenging due to the potential for over-oxidation, but can be achieved under controlled conditions, sometimes with the aid of specific catalytic systems. nih.govnih.gov

Alkenes: The oxidation of alkenes with permanganate can lead to different products depending on the conditions. Under cold, basic conditions, alkenes are typically converted to vicinal diols (syn-dihydroxylation). youtube.com Under hot, acidic, or more vigorous conditions, the carbon-carbon double bond is cleaved, yielding ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene. youtube.comyoutube.com For example, a disubstituted carbon in the double bond will yield a ketone, while a monosubstituted carbon will be oxidized to a carboxylic acid. A terminal =CH₂ group is oxidized to carbon dioxide. youtube.com

In some applications, permanganate is used in catalytic amounts in conjunction with a stoichiometric co-oxidant. A classic example is the Lemieux-von Rudloff oxidation, which uses periodate (B1199274) (IO₄⁻) as the co-oxidant. cdnsciencepub.comchempedia.info

In this reaction, the permanganate ion oxidizes an alkene, likely forming an intermediate manganese species of a lower oxidation state, such as manganate (Mn(VI)). cdnsciencepub.com The periodate then re-oxidizes the manganese species back to permanganate (Mn(VII)), allowing the catalytic cycle to continue. The primary role of the periodate, besides regenerating the catalyst, is to cleave the intermediate diol formed from the initial oxidation of the alkene, ultimately leading to the formation of aldehydes or carboxylic acids. cdnsciencepub.comwikipedia.org This method provides a way to achieve oxidative cleavage of alkenes under milder conditions than using stoichiometric amounts of hot, acidic permanganate. wikipedia.org

Advanced Oxidation Processes (AOPs) in Environmental Remediation

In Situ Chemical Oxidation (ISCO) Mechanisms for Chlorinated Solvents, Polyaromatic Hydrocarbons, and Phenolic Compounds

In Situ Chemical Oxidation (ISCO) is a widely applied remediation technology that involves injecting strong chemical oxidants into contaminated soil and groundwater to destroy pollutants in place. tpsgc-pwgsc.gc.ca Sodium permanganate is highly effective for this purpose, targeting a range of refractory organic compounds. tpsgc-pwgsc.gc.cagnest.org The permanganate ion (MnO₄⁻) is the active species that drives the chemical reactions to break down contaminants. tpsgc-pwgsc.gc.caacs.org

The primary mechanism involves the oxidation of the target contaminants. For chlorinated solvents like perchloroethylene (PCE) and trichloroethylene (B50587) (TCE), which are common groundwater contaminants, the permanganate attacks the carbon-carbon double bonds, leading to their destruction. google.comgoogle.com Similarly, it can degrade polyaromatic hydrocarbons (PAHs) and various phenolic compounds. tpsgc-pwgsc.gc.canih.gov The reaction of permanganate with organic contaminants is described by second-order kinetics, meaning the reaction rate depends on the concentrations of both the permanganate and the contaminant. mdpi.com When fully oxidized, these organic pollutants are mineralized into benign products such as carbon dioxide, water, and inorganic ions. acs.org

Below is a table of contaminants that are effectively treated by permanganate-based ISCO.

Table 1: Contaminants Amenable to Permanganate ISCO

Contaminant Class Specific Examples
Chlorinated Solvents Perchloroethylene (PCE), Trichloroethylene (TCE), Dichloroethene (DCE), Vinyl Chloride (VC)
Polyaromatic Hydrocarbons (PAHs) Naphthalene, Pyrene
Phenolic Compounds Phenol, Substituted Phenols

| Other Organics | 1,4-Dioxane, Certain Organo-pesticides |

Investigation of Photo- and Sono-Activated Permanganate Processes for Micro-Organic Pollutant Degradation

To enhance the oxidative power of permanganate, especially for persistent micro-pollutants, it can be activated by external energy sources like ultraviolet (UV) light or ultrasound (sonolysis).

The UV-activated permanganate (UV/PM) process is a novel AOP where the photolysis of permanganate generates highly reactive radical species. nih.gov Electron paramagnetic resonance spectra have confirmed that UV irradiation of permanganate solutions leads to the formation of hydroxyl radicals (HO•) and superoxide (B77818) radicals (O₂•⁻). nih.gov These radicals, along with intermediate manganese species like Mn(V), are responsible for the efficient degradation of refractory pollutants that are resistant to permanganate or UV treatment alone. nih.gov

Sono-activated permanganate processes utilize high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. capremediation.com This cavitation creates localized hot spots with extremely high temperatures (approx. 5000 K) and pressures, leading to the thermal dissociation of water into hydroxyl radicals and hydrogen atoms. capremediation.com Research on a permanganate-ultrasonic system demonstrated that sonolysis significantly enhances the degradation and defluorination of persistent compounds like perfluorooctanoic acid (PFOA). The synergy is attributed to the generation of reactive radicals and the increased mass transfer of pollutants to the reaction zones created by cavitation. capremediation.com

Table 2: Reactive Species in Permanganate-Based AOPs

AOP Method Primary Reactive Species Generated
Permanganate ISCO Permanganate ion (MnO₄⁻), Intermediate Manganese Species (e.g., Mn(III))
UV/Permanganate (UV/PM) Hydroxyl Radical (HO•), Superoxide Radical (O₂•⁻), Manganese(V)

| Sono-activated Permanganate | Hydroxyl Radical (HO•), Hydrogen Atoms (H•) (from sonolysis of water) |

Electrochemical Activation and Electro-Permanganate Processes for Contaminant Treatment

Electrochemical methods represent an emerging frontier for enhancing permanganate-based remediation. These processes can be used to generate the oxidant in-situ or to regenerate spent solutions, offering a sustainable approach to treatment. One advanced electro-oxidation process utilizes boron-doped diamond (BDD) electrodes to simultaneously remove dissolved manganese (Mn²⁺) and generate permanganate (Mn⁷⁺) in the same system, even under circumneutral pH conditions. tersusenv.com This process also generates hydroxyl radicals, providing a powerful multi-faceted treatment approach. tersusenv.com

Another application is the electrochemical regeneration of spent permanganate solutions, particularly from industrial processes like the etching of printed circuit boards. nih.gov As permanganate is reduced to manganate (MnO₄²⁻) and manganese dioxide (MnO₂), its oxidizing capacity is depleted. mdpi.com Electrochemical cells can be used to anodically re-oxidize the manganate ions back to permanganate, restoring the solution's effectiveness and reducing chemical consumption and waste generation. mdpi.comnih.gov

Byproduct Formation and Degradation Pathway Analysis during Pollutant Remediation

The analysis of byproducts and degradation pathways is critical for evaluating the efficacy and safety of permanganate-based remediation. In the complete oxidation of chlorinated organic compounds, the final products are generally harmless, consisting of carbon dioxide (CO₂), water (H₂O), and inorganic chloride. acs.org

However, the oxidation process is not always complete. A major byproduct of permanganate reduction under most environmental conditions is manganese dioxide (MnO₂), a solid precipitate. The formation of MnO₂ can be problematic, as it may clog soil pores, reducing aquifer permeability, or coat the surface of non-aqueous phase liquids (NAPLs), which can inhibit further oxidation. google.com

Furthermore, incomplete oxidation of certain pollutants can lead to the formation of intermediate byproducts that may be toxic. acs.org For instance, the oxidation of phenolic compounds can sometimes form quinone-like products, which may have higher toxicity than the parent compound. The presence of natural organic matter (NOM) in soil and groundwater can also lead to the formation of disinfection byproducts during oxidation. Therefore, careful monitoring and bench-scale testing are often required to ensure complete degradation and to understand the potential for secondary byproduct formation. acs.org

Table 3: Common Byproducts of Permanganate Oxidation in Environmental Remediation

Byproduct Type Specific Examples / Notes Potential Impact
Complete Oxidation Products Carbon Dioxide (CO₂), Water (H₂O), Inorganic Chloride (Cl⁻) Generally considered benign and the desired outcome.
Reduced Manganese Species Manganese Dioxide (MnO₂) Solid precipitate; can cause pore-clogging in aquifers and passivate contaminant surfaces. google.com
Incomplete Oxidation Intermediates Quinone-like products (from phenols), various carboxylic acids Can be more toxic or mobile than the original contaminant; requires further degradation.

| pH Changes | Production of H⁺ ions | Can lower the pH of the system if not adequately buffered. |

Integration in Materials Science and Energy Systems

Beyond environmental remediation, sodium permanganate monohydrate has specific and important applications in materials science and energy systems.

In materials science , its strong oxidizing properties are utilized in the manufacturing of printed circuit boards (PCBs). google.com It is used as an etchant or cleaning agent to remove resin smear and other organic impurities from drilled holes in the PCB, ensuring proper electrical connectivity in subsequent plating steps. google.comnih.gov Its high solubility makes it particularly suitable for creating the aqueous etching baths used in this process. nih.gov

In the field of energy systems , sodium permanganate has a notable historical application as a catalyst in the V-2 rocket engine. tersusenv.com It was used in combination with concentrated hydrogen peroxide to rapidly generate steam, which drove the turbopump that fed fuel and oxidizer into the main combustion chamber. tersusenv.com More recently, manganese-based compounds are being actively researched for use in modern energy storage technologies, specifically in the development of affordable and scalable sodium-ion batteries. Research into Na⁺ superionic conductor (NASICON) cathode materials often involves doping with manganese to enhance capacity and electrochemical stability, highlighting the ongoing relevance of manganese chemistry in next-generation energy solutions.

Precursor Role in the Synthesis of Manganese-Containing Cathode Materials for Sodium-Ion Batteries

The development of sodium-ion batteries (SIBs) is a significant area of research, driven by the abundance and low cost of sodium. Manganese-based oxide materials, such as sodium manganese oxide (NaxMnO2), are considered promising candidates for cathode materials due to their high theoretical capacity and the low cost of manganese. google.comcip.com.cn The synthesis of these materials typically involves methods like solid-state reactions, sol-gel processes, and hydrothermal synthesis. researchgate.net Common precursors used in these syntheses include manganese salts like manganese nitrate (B79036) (Mn(NO3)2), manganese dioxide (MnO2), and sodium sources like sodium hydroxide (B78521) (NaOH) or sodium nitrate (NaNO3). researchgate.netsemanticscholar.org

Despite the importance of manganese-based cathodes, a review of the scientific literature indicates that this compound is not commonly utilized as a direct precursor in their synthesis. Research has largely focused on other manganese sources to create various polymorphs of sodium manganese oxide, such as P2-type and O3-type structures. cip.com.cnsemanticscholar.org Efforts to improve the performance of these cathode materials, including enhancing cycle stability and specific capacity, have concentrated on strategies like doping with other metals (e.g., Li, Ni, Al) and applying surface coatings. cip.com.cn While permanganates are powerful oxidizing agents, their specific application as a starting material for the synthesis of Na-ion battery cathodes is not a widely documented or established route in the available research.

Catalytic Activity in Specific Industrial Processes (e.g., Fischer-Tropsch Synthesis)

This compound serves as a key reagent in the synthesis of advanced catalyst precursors for industrially significant reactions like the Fischer-Tropsch (F-T) synthesis. The F-T process converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, providing a pathway to synthetic fuels and valuable chemicals. The performance of F-T synthesis is highly dependent on the catalyst, with cobalt-manganese spinels being of particular interest.

A specific application involves the use of sodium permanganate in a metathesis reaction with [Co(NH3)4CO3]NO3 in an aqueous solution to produce [Carbonatotetraamminecobalt(III)] permanganate monohydrate ([Co(NH3)4CO3]MnO4·H2O). mdpi.com This reaction proceeds with a high yield of 88.4%. mdpi.com

This resulting compound, a coordination complex containing both cobalt and manganese, acts as a single-source precursor. Upon controlled thermal decomposition, it undergoes a solid-phase quasi-intramolecular redox reaction. mdpi.com This reaction occurs between the reducing ammine ligands and the oxidizing permanganate anion. mdpi.com The process leads to the formation of nano-sized mixed cobalt manganese oxides, specifically Co1.5Mn1.5O4 spinel with a MnCo2O4 structure. mdpi.com The particle size of the resulting spinel catalyst can be controlled by the decomposition temperature, with sizes as small as ~4.0 nm being achievable. mdpi.com These nano-sized mixed-metal oxides have been identified as excellent and highly active catalysts for the Fischer-Tropsch synthesis. mdpi.com

Performance Evaluation in Tribochemical Polishing Applications for Advanced Materials

Sodium permanganate is a critical component in polishing slurries used for the chemical mechanical polishing (CMP) of advanced, hard-to-machine materials, most notably silicon carbide (SiC). google.com SiC is a semiconductor material valued for its use in high-power and high-frequency electronic devices, but its extreme hardness and chemical inertness make achieving ultra-smooth, defect-free surfaces challenging. mdpi.com

In CMP, sodium permanganate functions as a potent oxidizing agent. The polishing mechanism involves a tribochemical reaction where the permanganate, facilitated by the friction and heat generated during polishing, oxidizes the SiC surface. mdpi.comnih.gov This oxidation creates a softer surface layer (such as SiO2) that is more easily removed by the mechanical action of the abrasive particles in the slurry. mdpi.comwiserpub.com This combined chemical and mechanical action allows for efficient material removal while minimizing surface damage, leading to a high-quality polished surface with sub-nanometer smoothness. google.com

A Chinese patent (CN114410226A) details several formulations for SiC polishing liquids where sodium permanganate is a key ingredient. google.com These formulations demonstrate that combining sodium permanganate with specific abrasives and an ionic strength regulator can greatly improve both the polishing rate and the final surface quality. google.com The patent provides various examples of these polishing slurries.

Abrasive MaterialAbrasive DetailsSodium Permanganate ConcentrationIonic Strength RegulatorpH
Silicon Oxide (SiO₂)50g (D50 = 120nm)50g5g Copper Nitrate3.5
α-Alumina (Al₂O₃)50g (D50 = 120nm)50g5g Copper Nitrate3.5
Cerium Oxide (CeO₂)50g (D50 = 120nm)50g5g Copper Nitrate3.5
Zirconia (ZrO₂)50g (D50 = 120nm)50g5g Copper Nitrate3.5
Manganese Oxide (MnO₂)50g (D50 = 120nm)50g5g Copper Nitrate3.5

Table 1: Example Formulations of Sodium Permanganate-Based Polishing Liquids for Silicon Carbide, based on patent CN114410226A. All formulations are mixed in 1000g of deionized water. google.com

Research has shown that factors such as the concentration of the permanganate, the pH of the slurry, and the type of abrasive all influence the material removal rate (MRR) and final surface roughness (Ra). justia.com For instance, studies using sodium permanganate for SiC polishing have demonstrated that varying the NaMnO₄ concentration from 0.5 wt% to 20.0 wt% can significantly impact the polishing rate, achieving rates as high as 4.91 μm/h while maintaining a surface roughness around 0.12 nm. justia.com This highlights the effectiveness of sodium permanganate-based slurries in the high-precision surface finishing of advanced materials.

Advanced Analytical Methodologies for Permanganate Systems

Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods that provide real-time data are invaluable for understanding the dynamic nature of permanganate (B83412) reactions. These in-situ techniques allow for the observation of transient species and the collection of kinetic data without disturbing the reaction mixture.

In-situ Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for real-time monitoring of chemical reactions. spectroscopyonline.com They provide detailed molecular-level information by probing the vibrational modes of molecules. youtube.com This allows for the tracking of reactant consumption, product formation, and the detection of transient intermediates. spectroscopyonline.com In the context of permanganate reactions, these techniques are particularly useful for observing changes in the characteristic vibrational bands of reactants and products.

For instance, in the oxidation of organic compounds, the disappearance of bands corresponding to the starting material and the appearance of new bands associated with carbonyls, carboxylates, or other oxidation products can be monitored. youtube.com Raman spectroscopy is especially advantageous for aqueous solutions, as the Raman signal of water is weak, minimizing interference. nih.gov The ability to use fiber-optic probes allows for flexible and direct insertion into reaction vessels for continuous monitoring. youtube.com

A key advantage of in-situ spectroscopy is its ability to study reactions under various conditions, including high pressure and temperature. nih.gov This is crucial for understanding the mechanisms of permanganate oxidations, which can be sensitive to reaction conditions. The data obtained can be used to generate concentration profiles over time, providing insights into reaction kinetics. youtube.com

Table 1: Application of In-situ Vibrational Spectroscopy in Reaction Monitoring

TechniqueApplicationInformation Obtained
In-situ FTIRMonitoring the coupling reaction of oxitane and CO2. youtube.comIdentification of reaction intermediates and tracking of product formation over time. youtube.com
In-situ RamanMonitoring the hydrolysis of acetic anhydride. youtube.comReal-time tracking of the disappearance of reactant bands and the appearance of product bands. youtube.com
In-situ RamanMonitoring crystallization kinetics. nih.govDetection of initial stages of crystal growth and identification of polymorphs. nih.gov

Time-resolved UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the kinetics and mechanisms of reactions involving colored species like the permanganate ion (MnO₄⁻). uomus.edu.iq The permanganate ion has a strong absorbance in the visible region of the electromagnetic spectrum, typically with a maximum absorbance (λmax) around 525-545 nm, which gives it its characteristic purple color. researchgate.netyoutube.com

By monitoring the change in absorbance at this wavelength over time, the rate of consumption of permanganate can be accurately determined. thermofisher.com This data is then used to establish the reaction order and calculate the rate constant. thermofisher.com For many reactions, if the concentration of the other reactant is in large excess, the reaction can be treated as pseudo-first-order with respect to permanganate. nih.gov

This technique has been widely applied to study the oxidation of various organic and inorganic compounds by permanganate. nih.govnih.gov The rate of decolorization of the permanganate solution provides a direct measure of the reaction rate. nih.gov By systematically varying the concentrations of the reactants and observing the effect on the rate, a detailed rate law for the reaction can be established, providing crucial insights into the reaction mechanism. thermofisher.com

Table 2: Kinetic Data from UV-Vis Spectroscopic Studies of Permanganate Oxidations

ReactantReaction OrderSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Trichloroethylene (B50587)Second-OrderVaries widely in literature nih.gov
EthanolSecond-OrderLimited data available nih.gov
TolueneSecond-OrderLimited data available nih.gov
Microcystin-LASecond-Order118 ± 9 semanticscholar.org
Sulfadiazine (B1682646)Pseudo first-order in [alkaline KMnO₄], fractional order in [sulfadiazine]Not specified researchgate.net

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating and identifying the complex mixtures of products and intermediates that can be formed during permanganate oxidations.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective analytical technique used for the identification and quantification of non-volatile and semi-volatile organic compounds in a mixture. In the study of permanganate oxidation of organic molecules, HPLC is used to separate the reaction products and any unreacted starting material. The separated components are then introduced into a mass spectrometer, which provides information about their molecular weight and structure.

This technique is invaluable for elucidating the reaction pathways of complex organic molecules. For example, in the oxidation of the drug sulfadiazine by permanganate, HPLC-MS was used to identify the oxidation products. researchgate.net Similarly, it has been employed to characterize the degradation products of the cyanotoxin microcystin-LA after treatment with permanganate, revealing multiple oxidation products and helping to propose reaction pathways. semanticscholar.org The high resolution of modern mass spectrometers allows for the accurate determination of the elemental composition of the products, further aiding in their identification. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the primary method for the analysis of volatile organic compounds (VOCs). youtube.com In permanganate reactions, particularly the oxidation of organic matter, volatile byproducts such as aldehydes, ketones, and carboxylic acids can be formed. nih.gov

The process involves separating the volatile components of a sample in a gaseous mobile phase. The separated components are then detected, and if a mass spectrometer is used, they can be identified based on their mass spectra. This technique is crucial for a complete understanding of the reaction, as it accounts for products that might otherwise be lost from the reaction mixture due to their volatility. For example, in the study of lipid peroxidation, GC has been used to identify a wide range of volatile products. nih.gov

Electrochemical Methods

Electrochemical methods offer a different approach to the analysis of permanganate systems, focusing on the redox properties of the permanganate ion. These techniques are used for both quantification and mechanistic studies. carewellpharma.in

Permanganometry, a type of redox titration, is a classic quantitative method that involves the titration of an analyte with a standardized solution of potassium permanganate. wikipedia.org The endpoint is typically detected by the persistence of the purple color of the permanganate ion. wikipedia.org

More advanced electrochemical techniques, such as cyclic voltammetry, can be used to study the redox behavior of permanganate and its intermediates. rsc.org This method involves scanning the potential of an electrode and measuring the resulting current, providing information about the electrochemical reactions occurring at the electrode surface. It has been used to investigate the electrochemical generation of permanganate from manganese(II) ions. rsc.orgrsc.org The standard electrode potential of the MnO₄⁻/Mn²⁺ couple is +1.51 V in acidic solution, highlighting permanganate's strong oxidizing power. wikipedia.org In weakly acidic or basic solutions, different reduction products such as MnO₂ or MnO₄²⁻ are formed, each with its own characteristic redox potential. wikipedia.org

Table 3: Standard Electrode Potentials of Manganese Species

ReactionStandard Electrode Potential (E°)Solution ConditionReference
MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 VAcidic wikipedia.org
MnO₄⁻ + 4H⁺ + 3e⁻ → MnO₂ + 2H₂O+1.69 VWeakly Acidic wikipedia.org
MnO₄⁻ + e⁻ → MnO₄²⁻+0.56 VStrongly Basic wikipedia.org

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique to track the movement of specific atoms through a reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.orgias.ac.in

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes leads to a change in the reaction rate. libretexts.orglibretexts.org This effect is particularly pronounced when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgosti.gov By comparing the reaction rate of a substrate containing hydrogen (kH) with its deuterium-substituted counterpart (kD), one can calculate the deuterium (B1214612) KIE (kH/kD).

A C-H bond is weaker and vibrates at a higher frequency than a C-D bond. libretexts.orgprinceton.edu Consequently, breaking a C-H bond requires less energy, and reactions involving C-H bond cleavage in the rate-determining step are typically faster than those involving C-D bond cleavage. libretexts.org A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the slowest step of the reaction mechanism. libretexts.orgprinceton.edu

In permanganate oxidations of organic substrates, deuterium labeling can be used to determine the mechanism. For example, in the oxidation of an alcohol, if the hydrogen on the carbon bearing the hydroxyl group is replaced with deuterium, a large KIE would suggest a mechanism where this C-H bond is broken in the rate-determining step, such as in a hydride transfer or hydrogen atom transfer mechanism. nih.gov

Similarly, oxygen isotopes (¹⁸O vs. ¹⁶O) can be used. If permanganate enriched with ¹⁸O is used in an oxidation reaction, the location of the ¹⁸O in the products can help elucidate the mechanism of oxygen transfer. A significant KIE associated with oxygen would imply that a Mn-O bond is broken in the rate-determining step.

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Permanganate Oxidations

KIE Value (klight/kheavy)Interpretation
~1The bond to the isotopic atom is not broken or formed in the rate-determining step. princeton.edu
> 2 (Primary KIE)The bond to the isotopic atom is broken in the rate-determining step. libretexts.org
1.02 - 1.10 (Heavy Atom KIE)For heavier atoms like oxygen, a small but measurable KIE can indicate bond cleavage in the rate-determining step. libretexts.org
< 1 (Inverse KIE)The bond to the isotopic atom becomes stiffer in the transition state than in the reactant, often seen in changes in hybridization. princeton.edu

Isotopic tracing involves labeling a reactant with a stable or radioactive isotope to follow its path through a complex series of reactions into the final products. wikipedia.orgresearchgate.net This technique is invaluable for mapping out reaction pathways and understanding the fate of specific elements. ias.ac.innumberanalytics.com

In permanganate chemistry, isotopes of manganese (e.g., using a radioactive tracer) or oxygen (¹⁸O) can be employed. For instance, when permanganate is used for water treatment, it oxidizes contaminants and is reduced, typically to manganese dioxide (MnO₂). pnnl.govnih.gov By using ¹⁸O-labeled permanganate (Mn¹⁸O₄⁻), researchers can determine the source of oxygen atoms in the oxidation products and in the resulting manganese oxides. This helps to distinguish between oxygen atoms that originate from the permanganate ion versus those from the water solvent. researchgate.net

This methodology was instrumental in studying the oxidation pathways of various pollutants. For example, in the oxidation of acesulfame (B1210027) by permanganate, the reaction is initiated by the attack of Mn(VII) on the molecule, leading to a series of oxidation and hydrolysis reactions to form various transformation products. nih.gov Isotopic tracing could definitively confirm which oxygen atoms in the final products were transferred from the permanganate. This precise tracking of elemental fate is crucial for building accurate and detailed models of reaction mechanisms in complex environmental and industrial systems. researchgate.net

Interdisciplinary Research Perspectives and Environmental Implications

Environmental Geochemistry and Contaminant Fate

Sodium permanganate (B83412) is a versatile oxidant used in In Situ Chemical Oxidation (ISCO) processes for soil and groundwater remediation. envirotecnics.comenvirotecnics.com It is effective in degrading a wide range of contaminants, including chlorinated solvents, polyaromatic hydrocarbons, and pesticides. envirotecnics.comenvirotecnics.com

Interactions with Soil Organic Matter and Mineral Phases in Remediation Contexts

The efficacy of sodium permanganate in remediation is influenced by its interactions with the natural components of the subsurface environment. Soil organic matter and various mineral phases can consume the oxidant, a phenomenon known as natural oxidant demand (NOD). nih.gov This demand reduces the amount of permanganate available to target contaminants. nih.gov

The table below summarizes key findings on the interaction of permanganate with soil components.

Table 1: Interactions of Permanganate in Soil Remediation

Factor Observation Reference
Natural Oxidant Demand (NOD) Consumes permanganate, reducing availability for contaminant degradation. nih.gov
Initial Permanganate Concentration Higher concentrations lead to faster initial consumption and higher NOD. nih.gov
Dissolved Organic Carbon (DOC) Initially decreases upon permanganate addition, but can increase over time. sciencepg.com

Long-Term Stability and Persistence in Subsurface Environments

The persistence of sodium permanganate in the subsurface is a critical factor for the success of in-situ remediation. Compared to other oxidants like ozone or hydrogen peroxide, permanganate is more stable and persists longer in soil, allowing for better distribution and a larger zone of influence. tpsgc-pwgsc.gc.ca It can remain in an aquifer for several months after treatment. tpsgc-pwgsc.gc.ca However, this persistence also necessitates monitoring to prevent potential migration beyond the treatment zone, which could be indicated by a purple discoloration of nearby surface water. tpsgc-pwgsc.gc.ca

A study reviewing 30 permanganate ISCO sites found limited long-term negative impacts on groundwater quality, with water quality indicators generally returning to pre-oxidation levels within two years after treatment. etsu.edu The study also noted that site conditions, such as the type of soil and the initial oxidation-reduction potential, have significant short-term effects on geochemical parameters. etsu.edu

Green Chemistry Principles and Sustainable Applications

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The application of these principles to sodium permanganate involves its production and use.

Strategies for Minimization of Hazardous Byproducts and Waste Streams in Production and Application

Traditional methods for producing sodium permanganate can involve hazardous materials and generate unwanted byproducts. wikipedia.orgsciencemadness.org For example, one method involves the conversion from potassium permanganate, while another uses the reaction of manganese dioxide with sodium hypochlorite (B82951) and sodium hydroxide (B78521). wikipedia.org A greener approach to production involves using sulfuric acid as a disproportionating agent for sodium manganate (B1198562), which avoids the generation of chloride ions in the final product. google.com This is advantageous as it allows the resulting sodium permanganate to be used in acidic solutions without producing chlorine gas. google.com

In its application for remediation, sodium permanganate itself can be considered a green technology as it helps to remove hazardous contaminants from the environment. epa.gov However, the process is not without its own potential impacts. The primary byproduct of the oxidation reaction is manganese dioxide (MnO₂), which precipitates in the soil. tpsgc-pwgsc.gc.ca While dissolved manganese is not typically a major concern, the formation of MnO₂ can potentially lead to the plugging of the porous medium, which could hinder the delivery of the oxidant. osti.gov

The principles of green chemistry, such as waste prevention and maximizing atom economy, are relevant to the entire lifecycle of sodium permanganate. epa.govacs.org

Table 2: Green Chemistry Principles and Sodium Permanganate

Green Chemistry Principle Application to Sodium Permanganate Reference
Prevent Waste Designing syntheses to avoid byproducts like sodium chloride. google.com
Maximize Atom Economy Developing synthetic routes that incorporate most of the starting materials into the final product. acs.org
Design Less Hazardous Chemical Syntheses Using less hazardous reagents, such as sulfuric acid instead of chlorine gas. google.com

Lifecycle Assessment (LCA) of Sodium Permanganate Monohydrate in Industrial Processes

A lifecycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. acsgcipr.org For sodium permanganate, an LCA would consider the environmental burden of mining and processing the raw materials, the energy and resources consumed during its synthesis, the impacts of its application (e.g., in water treatment or remediation), and the fate of its byproducts. elsevierpure.com

Conclusion and Future Research Trajectories

Synthesis of Key Academic Contributions and Research Findings

Sodium permanganate (B83412) monohydrate (NaMnO₄·H₂O) is an inorganic compound recognized primarily for its role as a potent oxidizing agent. ontosight.ai Academic and industrial research has consistently highlighted its efficacy in various applications, stemming from its distinct chemical properties. A key finding is its significantly higher solubility in water compared to its more common counterpart, potassium permanganate (KMnO₄); it is approximately 15 times more soluble. sodiumpermanganate.comwikipedia.org This high solubility allows for the preparation of concentrated permanganate (MnO₄⁻) solutions, which is advantageous for specific applications where high concentrations are required. sodiumpermanganate.comwikipedia.orgchemondis.com

Research has extensively documented its application in water treatment. It is effective for the oxidation of dissolved metals like iron and manganese, control of taste and odor issues, and the removal of color. sodiumpermanganate.comspeediipl.combusinessresearchinsights.com Studies have demonstrated its utility as a pre-oxidant in conjunction with membrane filtration for drinking water treatment, with one study noting a 91% removal of dissolved manganese from raw water after preoxidation. researchgate.net Furthermore, its ability to oxidize organic precursors can help reduce the formation of disinfection byproducts when chlorine is used later in the treatment process. sodiumpermanganate.com

In the realm of environmental remediation, sodium permanganate is employed for in-situ chemical oxidation (ISCO) to treat soil and groundwater contaminated with organic pollutants, particularly chlorinated solvents. sodiumpermanganate.comcapremediation.com Its strong oxidizing power facilitates the breakdown of these complex organic molecules into less harmful substances. capremediation.com Another significant research finding relates to its synthesis. Unlike potassium permanganate, it cannot be prepared through the analogous route because the necessary intermediate, sodium manganate (B1198562) (Na₂MnO₄), is unstable. sodiumpermanganate.comwikipedia.orgsciencemadness.org This necessitates less direct synthesis methods, such as the reaction of manganese dioxide with sodium hypochlorite (B82951) or conversion from potassium permanganate. wikipedia.orgsciencemadness.org Research has also pointed to synergistic effects when used in combination with other chemicals like chlorine, which can enhance performance and reduce the required dosage of permanganate. researchgate.net

Identification of Current Knowledge Gaps and Emerging Research Avenues

Despite its established uses, several knowledge gaps persist in the scientific understanding of sodium permanganate monohydrate. There is a need for more comprehensive research into the long-term environmental fate and potential ecotoxicity of its reaction by-products, primarily manganese dioxide (MnO₂), especially in large-scale remediation projects. While its effectiveness is clear, the complex interactions within diverse environmental matrices are not fully elucidated. Furthermore, the synthesis of sodium permanganate remains more costly than that of potassium permanganate, a factor that limits its wider application. chemondis.comspeediipl.com A significant research gap, therefore, exists in the development of more economical and sustainable synthesis pathways that could make it more competitive.

Broader Scientific Impact and Implications for Chemical Engineering and Environmental Sciences

The properties and applications of this compound have notable implications for both chemical engineering and environmental sciences. For chemical engineers, its high solubility presents opportunities for process intensification. It allows for the design of more compact and efficient water treatment and chemical dosing systems that utilize smaller volumes of more concentrated solutions, impacting reactor design, transport, and storage logistics. sodiumpermanganate.com The challenges associated with its synthesis stimulate research into alternative inorganic reaction pathways and process optimization, contributing to the broader field of chemical manufacturing. wikipedia.orgsciencemadness.org

In environmental sciences, sodium permanganate provides a robust tool for addressing critical challenges in water quality and land remediation. Its role as a powerful oxidant is crucial for the provision of safe drinking water by effectively removing metal contaminants and taste and odor compounds. speediipl.com The use of sodium permanganate in ISCO represents a significant advancement in the remediation of contaminated sites, offering a less invasive and often more effective alternative to traditional 'dig-and-haul' methods. capremediation.com By providing an effective means to degrade persistent organic pollutants in soil and groundwater, it contributes directly to the restoration of ecosystems and the protection of public health. Moreover, its ability to reduce the formation of harmful disinfection byproducts has important implications for improving the safety and quality of disinfected water supplies globally. sodiumpermanganate.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula NaMnO₄·H₂O ontosight.ai
Molecular Weight 159.94 g/mol ontosight.ainih.gov
Appearance Purple crystalline solid ontosight.aisodiumpermanganate.com
Density 1.972 g/cm³ (monohydrate) wikipedia.org
Solubility in Water Highly soluble; ~90 g/100 mL ontosight.aiwikipedia.org
Nature Strong oxidizing agent, Hygroscopic ontosight.aiwikipedia.org

Q & A

Q. What are the critical handling and storage protocols for sodium permanganate monohydrate to maintain its stability in laboratory environments?

this compound is highly hygroscopic and reactive. To ensure stability:

  • Store in airtight, light-resistant containers under dry conditions (relative humidity <50%) to prevent deliquescence and unintended redox reactions .
  • Avoid contact with reducing agents (e.g., organic solvents, metal powders) and strong acids, which can trigger explosive decomposition .
  • Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, during handling .

Q. Which analytical techniques are most reliable for verifying the crystalline structure and purity of this compound?

  • X-ray diffraction (XRD): Confirms crystallinity and phase purity by matching peaks with reference patterns (e.g., JCPDS database) .
  • Raman spectroscopy: Identifies characteristic Mn-O vibrational modes (~850–950 cm⁻¹) to distinguish permanganate ions from other Mn oxides .
  • Thermogravimetric analysis (TGA): Measures water content (theoretical: ~11.3% for monohydrate) to detect hydration state changes .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the catalytic efficiency of this compound in oxidation reactions?

Discrepancies often arise from:

  • Reaction conditions: pH and temperature significantly influence Mn(VII) reactivity. For example, acidic conditions enhance oxidative capacity but may accelerate side reactions (e.g., MnO₂ precipitation) .
  • Impurity effects: Trace organic residues (e.g., from solvents) can act as unintended reductants, altering reaction kinetics. Pre-purify reagents via recrystallization or column chromatography .
  • Characterization gaps: Use complementary techniques (e.g., XPS for Mn oxidation state validation) to cross-verify catalytic pathways .

Q. What experimental strategies minimize the impact of this compound’s hygroscopicity on reaction reproducibility in aqueous systems?

  • Controlled humidity: Perform reactions in gloveboxes (<1% humidity) or use desiccants (e.g., silica gel) in reaction chambers .
  • In situ water quantification: Employ Karl Fischer titration to monitor moisture levels in solvents and reactants .
  • Alternative solvents: Use non-aqueous polar solvents (e.g., acetonitrile) to reduce hydrolysis risks while maintaining solubility .

Q. How does the adsorption capacity of MnO₂ composites derived from this compound compare to other manganese oxides in environmental remediation?

  • Synthesis-dependent performance: MnO₂ synthesized via NaMnO₄·H₂O redox reactions (e.g., with MnSO₄) often exhibits higher surface area (>200 m²/g) and porosity than commercial MnO₂, enhancing heavy metal adsorption (e.g., Cd²⁺ removal efficiency >90% at pH 6) .
  • Doping strategies: Composite materials (e.g., MnO₂/TiO₂) show improved stability and selectivity due to synergistic effects. Optimize dopant ratios using response surface methodology (RSM) .

Methodological Considerations

  • Standardization: Calibrate permanganate solutions via redox titration (e.g., against sodium oxalate) to ensure accurate concentration measurements .
  • Safety protocols: Neutralize waste with 10% sodium bisulfite before disposal to reduce environmental hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.